molecular formula C9H9IO3 B13663418 Methyl 5-hydroxy-2-iodo-4-methylbenzoate

Methyl 5-hydroxy-2-iodo-4-methylbenzoate

Cat. No.: B13663418
M. Wt: 292.07 g/mol
InChI Key: GRFMKCODYRSKFN-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, featuring a hydroxyl group, an iodine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-iodo-4-methylbenzoate typically involves the iodination of methyl 4-methylbenzoate followed by hydroxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The hydroxylation step can be achieved using reagents such as hydrogen peroxide or other hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 5-hydroxy-2-iodo-4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-iodo-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and iodine groups play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-iodo-4-methylbenzoate: A similar compound with the hydroxyl group in a different position.

    Methyl 4-hydroxy-2-iodo-5-methylbenzoate: Another isomer with variations in the positions of the functional groups.

Uniqueness

Methyl 5-hydroxy-2-iodo-4-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 5-hydroxy-2-iodo-4-methylbenzoate

InChI

InChI=1S/C9H9IO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

GRFMKCODYRSKFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)I

Origin of Product

United States

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